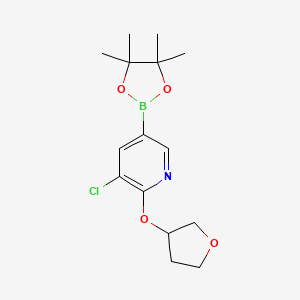

3-Chloro-2-((tetrahydrofuran-3-yl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

CAS No.:

Cat. No.: VC16208795

Molecular Formula: C15H21BClNO4

Molecular Weight: 325.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H21BClNO4 |

|---|---|

| Molecular Weight | 325.6 g/mol |

| IUPAC Name | 3-chloro-2-(oxolan-3-yloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

| Standard InChI | InChI=1S/C15H21BClNO4/c1-14(2)15(3,4)22-16(21-14)10-7-12(17)13(18-8-10)20-11-5-6-19-9-11/h7-8,11H,5-6,9H2,1-4H3 |

| Standard InChI Key | ZWRVGWBZDVWGPJ-UHFFFAOYSA-N |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC3CCOC3)Cl |

Introduction

Structural Characteristics

The compound consists of three main functional groups:

-

Pyridine Ring: A six-membered aromatic ring containing one nitrogen atom.

-

Tetrahydrofuran (THF) Ether Moiety: A tetrahydrofuran group attached via an oxygen atom.

-

Boronic Ester Group: A dioxaborolane ring featuring four methyl groups.

Molecular Formula and Weight:

-

Molecular Formula: C14H21BClNO3

-

Molecular Weight: Approximately 313.59 g/mol

Key Functional Groups:

| Functional Group | Description |

|---|---|

| Chloro Substituent | Enhances reactivity and potential for further functionalization. |

| Tetrahydrofuran Ether | Provides hydrophilicity and flexibility to the molecule. |

| Boronic Ester | Facilitates Suzuki-Miyaura cross-coupling reactions in organic synthesis. |

Synthesis Pathway

The synthesis of this compound typically involves multistep organic reactions:

-

Starting Materials:

-

Pyridine derivatives with a chloro substituent.

-

Tetrahydrofuran derivatives for etherification.

-

Boronic acid or boronic ester precursors.

-

-

Reaction Steps:

-

Step 1: Etherification: The tetrahydrofuran group is introduced via nucleophilic substitution or Williamson ether synthesis.

-

Step 2: Boronation: The boronic ester group is incorporated using dioxaborolane reagents under mild conditions.

-

Step 3: Purification: Chromatography techniques are employed to isolate the pure product.

-

Synthetic Chemistry

-

The boronic ester group makes this compound a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, widely used for forming carbon-carbon bonds in complex organic molecules.

Pharmaceutical Development

-

The pyridine core is a common scaffold in drug discovery due to its biological activity.

-

The chloro substituent allows for further derivatization to explore biological targets.

Material Science

-

Potential use in the development of advanced polymers or as a ligand in metal-organic frameworks (MOFs).

Analytical Characterization

To confirm the structure and purity of the compound, the following analytical techniques are commonly employed:

| Technique | Purpose |

|---|---|

| NMR Spectroscopy (¹H & ¹³C) | Identifies chemical shifts corresponding to functional groups. |

| Mass Spectrometry (MS) | Confirms molecular weight and fragmentation pattern. |

| Infrared Spectroscopy (IR) | Detects characteristic bonds (e.g., C-O, B-O). |

| X-Ray Crystallography | Provides detailed structural information if crystalline samples are available. |

Challenges and Future Directions

Despite its utility, challenges remain:

-

Stability Issues: Boronic esters can hydrolyze under aqueous conditions.

-

Toxicity Concerns: Chlorinated compounds require careful handling due to potential environmental impact.

Future research could focus on:

-

Developing more robust derivatives with enhanced stability.

-

Exploring its pharmacological potential through biological assays.

This comprehensive analysis highlights the versatility of 3-Chloro-2-((tetrahydrofuran-3-yl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, particularly as an intermediate in synthetic chemistry and material science applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume